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Compound of Interest

Compound Name: 3,5-Diphenylisoxazole

Cat. No.: B109209 Get Quote

An In-Depth Technical Guide to the Physical and Chemical Properties of 3,5-
Diphenylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract
3,5-Diphenylisoxazole is a heterocyclic aromatic organic compound with the molecular

formula C₁₅H₁₁NO. As a derivative of isoxazole, it features a five-membered ring containing

adjacent nitrogen and oxygen atoms, substituted with phenyl groups at the 3 and 5 positions.

This scaffold is of significant interest in medicinal chemistry and materials science due to its

diverse biological activities and synthetic versatility. This technical guide provides a

comprehensive overview of the core physical and chemical properties of 3,5-
Diphenylisoxazole, detailed experimental protocols for its synthesis and characterization, and

a summary of its spectral data.
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Identifier Value

IUPAC Name 3,5-diphenyl-1,2-oxazole

Synonyms 3,5-Diphenylisoxazole, Isoxazole, 3,5-diphenyl-

CAS Number 2039-49-8[1]

Molecular Formula C₁₅H₁₁NO[1][2]

Molecular Weight 221.26 g/mol [1][3]

Canonical SMILES
C1=CC=C(C=C1)C2=CC(=NO2)C3=CC=CC=C

3[1]

InChIKey HECRDSFKLUVCAY-UHFFFAOYSA-N[1]

Physical Properties
The physical properties of 3,5-Diphenylisoxazole are summarized below. Data is compiled

from various sources, and some variation exists, which can be attributed to different

experimental conditions and measurement techniques.
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Property Value Reference

Melting Point 140-142 °C [4]

141-142 °C [5]

140 °C [1]

183-184 °C [2]

Boiling Point 396.6 °C at 760 mmHg [1]

Density 1.128 g/cm³ [1]

Refractive Index 1.586 [1]

Flash Point 162.3 °C [1]

Vapor Pressure 3.87E-06 mmHg at 25°C [1]

Solubility

Soluble in common organic

solvents like ethanol,

methanol, and DMSO. Limited

solubility in water.[6]

LogP 4.00860 [1]

pKa (Predicted) -3.23 ± 0.10 [1]

Chemical and Spectroscopic Properties
The structural characteristics of 3,5-Diphenylisoxazole have been elucidated through various

spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR

(400 MHz,
CDCl₃)

δ (ppm) Multiplicity Integration Assignment Reference

7.91–7.81 m 4H Ar-H [5]

7.53–7.43 m 6H Ar-H [5]

6.84 s 1H
Isoxazole-H

(C4-H)
[5]

¹³C NMR (100 MHz,
CDCl₃)

δ (ppm) Assignment Reference

170.3 C5 [5]

162.9 C3 [5]

130.1, 129.9, 129.0,

128.9, 128.8, 127.4,

126.7, 125.7

Aromatic C [5]

97.4 C4 [5]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment Reference

3047.95 Aromatic C-H stretching [2]

1570.67 C=N stretching [2]

1488.94 C=C stretching [2]

1404.08 N-O stretching [2]

912.27 C-C stretching [2]

687.39
Monosubstituted C-H

deformation
[2]
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Mass Spectrometry (MS)
Method m/z Values Assignment Reference

ESI-MS 222.24 [M+H]⁺ (18%) [2]

221.25 [M]⁺ (100%) [2]

144.24 Fragment (26%) [2]

77.11 Fragment (39%) [2]

Experimental Protocols
Several synthetic routes to 3,5-Diphenylisoxazole have been reported. Below are detailed

protocols for two common methods.

Synthesis from Chalcone Dibromide
This method involves the reaction of a chalcone dibromide with hydroxylamine hydrochloride.

[2]

Materials:

1,3-Diphenyl-1,2-dibromopropan-1-one (Chalcone dibromide) (0.005 mol)

Hydroxylamine hydrochloride (0.01 mol)

Triethanolamine (15 mL)

Absolute ethanol

Procedure:

A mixture of chalcone dibromide (0.005 mol) and hydroxylamine hydrochloride (0.01 mol) is

heated in triethanolamine (15 mL).

The heating is continued until bumping starts, which typically occurs within 10-15 minutes.

The reaction mixture is then cooled to room temperature.
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The resulting solid is collected by filtration, dried, and then recrystallized from absolute

ethanol to yield pure 3,5-Diphenylisoxazole.

Metal-Free Synthesis via 1,3-Dipolar Cycloaddition
This protocol describes a regioselective synthesis using DBU (1,8-Diazabicyclo[5.4.0]undec-7-

ene) as a promoter.[4]

Materials:

Benzaldoxime (1 mmol, 100 mg)

N-Chlorosuccinimide (NCS) (1.2 mmol)

Phenylacetylene (1.2 mmol)

DBU (1 mmol)

Dimethylformamide (DMF) (3 mL)

Chilled water

Ethyl acetate

Procedure:

To a stirred solution of benzaldoxime (1 mmol) in DMF (3 mL), add NCS (1.2 mmol) at room

temperature.

Stir the reaction mixture for 30-60 minutes.

Add DBU (1 mmol) and phenylacetylene (1.2 mmol) to the mixture.

Continue stirring for 1-8 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, quench the reaction by adding chilled water.

Extract the product with ethyl acetate.
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The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated

under reduced pressure.

The crude product is purified by column chromatography on silica gel to afford 3,5-
Diphenylisoxazole.

Experimental Workflows and Diagrams
The general workflow for the synthesis and characterization of 3,5-Diphenylisoxazole is

depicted below. This process includes the chemical synthesis followed by purification and

structural confirmation using various analytical techniques.

Caption: General workflow for the synthesis and characterization of 3,5-Diphenylisoxazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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